molecular formula C24H20N4O2 B2388157 N-(2-(3-(naphthalen-1-ylmethyl)ureido)phenyl)picolinamide CAS No. 1206992-88-2

N-(2-(3-(naphthalen-1-ylmethyl)ureido)phenyl)picolinamide

Cat. No.: B2388157
CAS No.: 1206992-88-2
M. Wt: 396.45
InChI Key: MDZRNRXXRLFWRP-UHFFFAOYSA-N
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Description

N-(2-(3-(naphthalen-1-ylmethyl)ureido)phenyl)picolinamide is a complex organic compound that features a naphthalene moiety, a urea linkage, and a picolinamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-(naphthalen-1-ylmethyl)ureido)phenyl)picolinamide typically involves multiple steps, starting with the preparation of the naphthalen-1-ylmethylamine. This amine is then reacted with an isocyanate to form the corresponding urea derivative. The final step involves the coupling of this urea derivative with picolinic acid or its derivatives under appropriate conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for more efficient heat and mass transfer, as well as the development of greener solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-(naphthalen-1-ylmethyl)ureido)phenyl)picolinamide can undergo various types of chemical reactions, including:

    Oxidation: The naphthalene moiety can be oxidized to form naphthoquinone derivatives.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or chlorosulfonic acid (HSO3Cl).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the naphthalene moiety can yield naphthoquinones, while reduction of nitro groups can produce corresponding amines.

Scientific Research Applications

N-(2-(3-(naphthalen-1-ylmethyl)ureido)phenyl)picolinamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes involving urea and amide linkages.

    Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of N-(2-(3-(naphthalen-1-ylmethyl)ureido)phenyl)picolinamide involves its interaction with specific molecular targets. The naphthalene moiety can intercalate with DNA, while the urea and picolinamide groups can form hydrogen bonds with proteins or enzymes, potentially inhibiting their activity. The exact pathways and targets would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Naphthalene derivatives: Compounds like naphthoquinones and naphthalimides share the naphthalene core structure.

    Urea derivatives: Compounds such as thioureas and guanidines have similar urea linkages.

    Picolinamide derivatives: Compounds like picolinic acid and its esters share the picolinamide group.

Uniqueness

N-(2-(3-(naphthalen-1-ylmethyl)ureido)phenyl)picolinamide is unique due to the combination of its three distinct functional groups, which confer a range of chemical reactivity and potential biological activity. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

N-[2-(naphthalen-1-ylmethylcarbamoylamino)phenyl]pyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N4O2/c29-23(22-14-5-6-15-25-22)27-20-12-3-4-13-21(20)28-24(30)26-16-18-10-7-9-17-8-1-2-11-19(17)18/h1-15H,16H2,(H,27,29)(H2,26,28,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDZRNRXXRLFWRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CNC(=O)NC3=CC=CC=C3NC(=O)C4=CC=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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